molecular formula C5H9NO5 B15053459 (2R,3R)-2-Hydroxy-3-nitropentanoic acid

(2R,3R)-2-Hydroxy-3-nitropentanoic acid

Cat. No.: B15053459
M. Wt: 163.13 g/mol
InChI Key: MGGPRPIBQJGVCS-QWWZWVQMSA-N
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Description

(2R,3R)-2-Hydroxy-3-nitropentanoic acid is a chiral compound with two stereocenters at positions 2 and 3, both having the R-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Hydroxy-3-nitropentanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis starting from a chiral synthon. For example, the regioselective aziridine ring opening, Wittig olefination, and ring-closing metathesis are key chemical transformations used in the synthesis of similar compounds .

Industrial Production Methods

Industrial production methods for this compound often involve the use of biocatalysts or engineered microorganisms. For instance, engineered Serratia marcescens has been used for the efficient production of optically pure compounds .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Hydroxy-3-nitropentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield a keto acid, while reduction can produce an amino acid derivative.

Scientific Research Applications

(2R,3R)-2-Hydroxy-3-nitropentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3R)-2-Hydroxy-3-nitropentanoic acid involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes that catalyze the reduction of the nitro group to an amine group. This interaction can lead to the formation of bioactive compounds that exert various effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-2-Hydroxy-3-nitropentanoic acid is unique due to its specific combination of functional groups and stereochemistry, which makes it a valuable intermediate in the synthesis of various chiral compounds.

Properties

Molecular Formula

C5H9NO5

Molecular Weight

163.13 g/mol

IUPAC Name

(2R,3R)-2-hydroxy-3-nitropentanoic acid

InChI

InChI=1S/C5H9NO5/c1-2-3(6(10)11)4(7)5(8)9/h3-4,7H,2H2,1H3,(H,8,9)/t3-,4-/m1/s1

InChI Key

MGGPRPIBQJGVCS-QWWZWVQMSA-N

Isomeric SMILES

CC[C@H]([C@H](C(=O)O)O)[N+](=O)[O-]

Canonical SMILES

CCC(C(C(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

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